![molecular formula C16H14F3NO B11025576 3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11025576.png)

3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

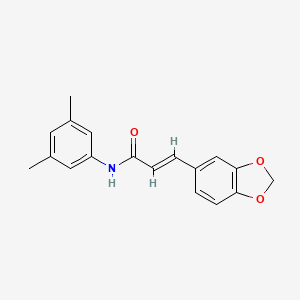

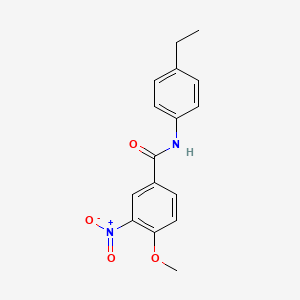

3,4-Dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide structure

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3,4-Dimethyl-N-[2-(Trifluormethyl)phenyl]benzamid umfasst in der Regel die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit 3,4-Dimethylbenzoesäure und 2-(Trifluormethyl)anilin.

Amidierungsreaktion: Die Carboxylgruppe der 3,4-Dimethylbenzoesäure wird unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) oder N,N’-Diisopropylcarbodiimid (DIC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) aktiviert. Dieses aktivierte Zwischenprodukt reagiert dann mit 2-(Trifluormethyl)anilin unter Bildung des gewünschten Benzamids.

Reinigung: Das Rohprodukt wird mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um reines 3,4-Dimethyl-N-[2-(Trifluormethyl)phenyl]benzamid zu erhalten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Synthese dieser Verbindung unter Verwendung von kontinuierlichen Flussreaktoren skaliert werden, die eine bessere Kontrolle über die Reaktionsbedingungen und verbesserte Ausbeuten ermöglichen. Der Einsatz automatisierter Systeme zur Reagenzzufuhr und Produktabtrennung kann die Effizienz des Produktionsprozesses weiter verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

3,4-Dimethyl-N-[2-(Trifluormethyl)phenyl]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methylgruppen am Benzolring können unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) zu Carbonsäuren oder Aldehyden oxidiert werden.

Reduktion: Die Amidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) zu einem Amin reduziert werden.

Substitution: Die Trifluormethylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen Nukleophile unter bestimmten Bedingungen eines der Fluoratome ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO₄ in saurem oder basischem Medium, CrO₃ in Essigsäure.

Reduktion: LiAlH₄ in trockenem Ether oder Tetrahydrofuran (THF).

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydrid (NaH).

Hauptprodukte, die gebildet werden

Oxidation: 3,4-Dimethylbenzoesäurederivate.

Reduktion: 3,4-Dimethyl-N-[2-(Trifluormethyl)phenyl]amin.

Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 3,4-Dimethyl-N-[2-(Trifluormethyl)phenyl]benzamid als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie

In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen von Trifluormethylgruppen auf die biologische Aktivität zu untersuchen. Sie dient als Modellverbindung, um zu verstehen, wie solche Gruppen die Interaktion von Molekülen mit biologischen Zielstrukturen beeinflussen.

Medizin

In der medizinischen Chemie wird 3,4-Dimethyl-N-[2-(Trifluormethyl)phenyl]benzamid auf sein Potenzial als Pharmakophor untersucht. Die Trifluormethylgruppe ist dafür bekannt, die metabolische Stabilität und Bioverfügbarkeit von Arzneimitteln zu verbessern, was diese Verbindung zu einem wertvollen Kandidaten für die Arzneimittelentwicklung macht.

Industrie

Im Industriesektor wird diese Verbindung bei der Entwicklung von Agrochemikalien und Materialien eingesetzt. Ihre Stabilität und Reaktivität machen sie für die Synthese von Pestiziden, Herbiziden und fortschrittlichen Materialien mit spezifischen Eigenschaften geeignet.

Wirkmechanismus

Der Mechanismus, durch den 3,4-Dimethyl-N-[2-(Trifluormethyl)phenyl]benzamid seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Trifluormethylgruppe kann die Bindungsaffinität und Selektivität durch Erhöhung der Lipophilie und der elektronischen Effekte der Verbindung verbessern. Diese Wechselwirkung kann die Aktivität des Ziels modulieren, was zu dem gewünschten biologischen oder chemischen Ergebnis führt.

Wirkmechanismus

The mechanism by which 3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing the lipophilicity and electronic effects of the compound. This interaction can modulate the activity of the target, leading to the desired biological or chemical outcome.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,4-Dimethylbenzamid: Fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

N-[2-(Trifluormethyl)phenyl]benzamid: Ähnliche Struktur, aber ohne die Dimethylsubstitution am Benzolring.

3,4-Dimethyl-N-phenylbenzamid: Ähnliche Struktur, aber ohne die Trifluormethylgruppe.

Einzigartigkeit

3,4-Dimethyl-N-[2-(Trifluormethyl)phenyl]benzamid ist aufgrund des Vorhandenseins sowohl der Trifluormethylgruppe als auch der Dimethylsubstitution am Benzolring einzigartig. Diese Kombination verleiht besondere chemische Eigenschaften, wie z. B. erhöhte Lipophilie und elektronische Effekte, die ihre Reaktivität und Wechselwirkung mit biologischen Zielstrukturen verbessern können.

Eigenschaften

Molekularformel |

C16H14F3NO |

|---|---|

Molekulargewicht |

293.28 g/mol |

IUPAC-Name |

3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C16H14F3NO/c1-10-7-8-12(9-11(10)2)15(21)20-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H,20,21) |

InChI-Schlüssel |

DZRVHNRWIMDNRM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate](/img/structure/B11025494.png)

![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11025523.png)

![2-chloro-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11025525.png)

![methyl N-{[2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11025541.png)

![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B11025545.png)

![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11025553.png)

![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]pyridine-2-carboxamide](/img/structure/B11025554.png)

![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B11025565.png)